Ethidium monoazide bromide
Overview
Description
Ethidium monoazide bromide (EMA) is a derivative of ethidium bromide, a compound known for its ability to intercalate between base pairs in nucleic acids, enhancing its fluorescence quantum yield . EMA shares similar binding properties with ethidium bromide, with a binding constant of approximately 2-3 X 10^5 M, and can be photochemically covalently linked to nucleic acids by long-wavelength light . This property makes EMA a useful fluorescent photoaffinity label for nucleic acids .
Synthesis Analysis
While the provided papers do not detail the synthesis of EMA, they do discuss the use of ethidium bromide and its analogs. For instance, the synthesis of photoaffinity analogs of ethidium bromide, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride, has been developed to study the binding of ethidium bromide to nucleic acids . These analogs are designed to mimic the interaction of ethidium bromide with nucleic acids and can be used to identify target sites in vivo and in vitro .
Molecular Structure Analysis
The molecular structure of EMA is closely related to that of ethidium bromide. X-ray crystallography has been used to visualize the intercalative binding of ethidium bromide to nucleic acids, providing insights into the molecular interactions at play . The structure of ethidium bromide intercalated with a dinucleoside monophosphate has been resolved, showing the drug's intercalation into a fragment of a nucleic acid double helix .
Chemical Reactions Analysis
EMA can be photochemically covalently linked to nucleic acids, which is a reaction induced by long-wavelength light . This covalent linkage is a key feature that distinguishes EMA from ethidium bromide, which binds reversibly . The photoactivation process allows for the stable attachment of EMA to nucleic acids, making it a valuable tool for studying DNA and RNA structures .
Physical and Chemical Properties Analysis
EMA's physical and chemical properties are influenced by its interaction with nucleic acids. Its fluorescence and the ability to form a complex with nucleic acids are sensitive to environmental conditions such as salt concentration and the presence of magnesium ions . The fluorescence properties of EMA and ethidium crosslinked to nucleic acids show environmental sensitivity similar to that of ethidium . Additionally, the adsorption of EMA onto graphene oxide and cupric oxide nanoparticles has been studied, revealing that the process is spontaneous and endothermic . These studies also provide insights into the thermodynamics and kinetics of EMA adsorption, which is relevant for its removal from aqueous solutions .
Scientific Research Applications
Photoaffinity Probes in Nucleic Acid Research : EMA and its analogs are valuable as photoaffinity probes in chemical and biological studies involving nucleic acids. They enable the rendering of the ethidium-nucleic acid interaction covalent, which is significant for characterizing nucleic acid structures and the biological consequences of drug interactions (Graves et al., 1977).
Differentiation of Viable and Dead Bacterial Cells : EMA has been used in real-time PCR (Polymerase Chain Reaction) to differentiate between viable and dead bacterial cells. This application is critical in food hygiene tests and microbiological studies, as EMA can selectively penetrate through the damaged membranes of dead cells, blocking DNA amplification during PCR (Minami et al., 2010), (Kobayashi et al., 2009).
Adsorption Studies for Removal of Toxic Chemicals : EMA's interaction with graphene oxide has been studied for the removal of toxic chemicals from aqueous solutions. This research provides insights into the adsorption capabilities of EMA, which is crucial for environmental safety and pollution control (Rajabi et al., 2019).
Investigating DNA Binding Sites : EMA has been used in photoaffinity labeling experiments to study ethidium binding sites on DNA. This application is significant for understanding DNA-drug interactions and for investigating the sequence specificity of DNA binding (Hardwick et al., 1984).
Histochemical Applications : EMA and its analogs react intensely with nucleic acids in fixed tissues, offering new approaches to the histochemistry of nucleic acids and the study of mutagenic drug-DNA interactions (Cox et al., 1982).
Quantification of Viable Bacteria in Environmental Samples : EMA has been used in developing methods to differentiate between viable and nonviable bacteria in environmental water samples. This application is vital for environmental monitoring and public health safety (Gedalanga & Olson, 2009).
Safety And Hazards
While specific safety and hazards information for EMA is not available, it is known that Ethidium Bromide, a related compound, is highly toxic. It can be absorbed through the skin and is highly toxic by inhalation. It is also irritating to the skin, eyes, mucous membranes, and upper respiratory tract .
Future Directions
properties
IUPAC Name |
8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXAYLZEGLXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69498-50-6 (Parent) | |
Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethidium monoazide bromide | |
CAS RN |
58880-05-0 | |
Record name | Ethidium monoazide bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58880-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.